H3B-5942

Breast Cancer Endocrine Resistance Covalent Antagonist

Research on endocrine-resistant breast cancer is frequently hampered by the reversible binding kinetics of traditional SERMs and SERDs, which fail to durably suppress clinically relevant ERα mutants (Y537S, D538G). H3B-5942, the first-in-class Selective Estrogen Receptor Covalent Antagonist (SERCA), solves this by forming an irreversible covalent bond with Cys530, a residue conserved in both wild-type and mutant ERα. This unique mechanism delivers sustained target engagement and distinct transcriptional reprogramming unattainable with non-covalent agents. · Irreversibly inactivates ERαWT (Ki=1 nM) and ERαMUT (Ki=0.41 nM) via covalent Cys530 targeting. · Achieves up to 83% tumor growth inhibition at 30 mg/kg in MCF-7 xenografts, with synergy proven for CDK4/6 and mTOR inhibitor combinations. · Co-crystal structure (PDB: 6CHW) provides a validated blueprint for structure-based drug design campaigns.

Molecular Formula C31H34N4O2
Molecular Weight 494.6 g/mol
Cat. No. B607910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH3B-5942
SynonymsH3B-5942;  H3B 5942;  H3B5942; 
Molecular FormulaC31H34N4O2
Molecular Weight494.6 g/mol
Structural Identifiers
SMILESCCC(=C(C1=CC=C(C=C1)OCCNCC=CC(=O)N(C)C)C2=CC3=C(C=C2)NN=C3)C4=CC=CC=C4
InChIInChI=1S/C31H34N4O2/c1-4-28(23-9-6-5-7-10-23)31(25-14-17-29-26(21-25)22-33-34-29)24-12-15-27(16-13-24)37-20-19-32-18-8-11-30(36)35(2)3/h5-17,21-22,32H,4,18-20H2,1-3H3,(H,33,34)/b11-8+,31-28+
InChIKeyBYAUIDXIQATDBT-GIHLFXONSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

H3B-5942: Selective ERα Covalent Antagonist


H3B-5942 is a first-in-class selective estrogen receptor covalent antagonist (SERCA) that irreversibly inactivates both wild-type ERα (ERαWT) and mutant ERα (ERαMUT) by covalently targeting cysteine 530 (Cys530) [1]. This unique mechanism enforces a distinct antagonist conformation, distinguishing H3B-5942 from traditional selective estrogen receptor modulators (SERMs) and degraders (SERDs) [2].

Covalent ERα antagonist mechanism studies targeting Cys530
Wild-type and mutant ERα (Y537S, D538G) pathway models
Transcriptional reprogramming and coactivator eviction studies

Why H3B-5942 Cannot Be Substituted


Generic substitution fails because H3B-5942's covalent, irreversible binding to Cys530—a residue conserved in both wild-type and clinically relevant mutant ERα (e.g., Y537S, D538G)—confers a unique pharmacological profile that non-covalent SERMs (e.g., tamoxifen) and competitive SERDs (e.g., fulvestrant) cannot replicate [1]. This covalent engagement drives sustained target suppression and distinct transcriptional reprogramming, as evidenced by comparative gene expression studies and ChIP-seq analysis, making H3B-5942 uniquely suited for studying and overcoming endocrine therapy resistance driven by ERα mutations [2][3].

Non-covalent SERMs lack irreversible Cys530 binding
Tamoxifen and other SERMs do not form covalent bond with Cys530, limiting sustained ERα antagonism in resistant models.
Competitive SERDs may not enforce the same antagonist conformation
Fulvestrant, as a degrader, does not induce the repressive ERα conformation that evicts coactivators in the same way.
Transcriptional signatures differ from covalent antagonism
ChIP-seq and RNA-seq profiles reveal that H3B-5942's transcriptional reprogramming is distinct from non-covalent standards; substitution may shift pathway interpretation.

Quantitative Comparison Evidence


Potency Against ERα Mutants

In MCF-7 cell viability assays, H3B-5942 exhibited superior potency against cells expressing the therapy-resistant ERαY537S mutant compared to the standard-of-care agents fulvestrant and 4-OHT. For the ERαY537S mutant, the GI50 of H3B-5942 was 15.4 ± 8 nM, compared to 5.2 ± 3.1 nM for fulvestrant and 33.8 ± 20 nM for 4-OHT [1].

Mutant ERα potency
Head-to-head
H3B-5942 GI50 15.4 ± 8 nM
vs. fulvestrant 5.2 ± 3.1 nM, 4-OHT 33.8 ± 20 nM (ERαY537S MCF-7)
Supports ERαY537S cell viability endpoint context
7-day assay; relative potency may vary with assay conditions
Breast Cancer Endocrine Resistance Covalent Antagonist

In Vivo Antitumor Efficacy

In xenograft models representing ERαWT and ERαY537S breast cancer, H3B-5942 demonstrated significant single-agent antitumor activity that was superior to fulvestrant [1]. Specifically, in an MCF-7 xenograft model, once-daily oral dosing of H3B-5942 for 17 days achieved dose-dependent tumor growth inhibition (TGI) of 19%, 41%, 68%, and 83% at 1, 3, 10, and 30 mg/kg, respectively .

In vivo tumor model
Head-to-head
83% TGI at 30 mg/kg (oral, 17 d)
vs. fulvestrant – reported superior tumor regression
Supports in vivo tumor growth inhibition endpoint review
MCF-7 ERαWT xenograft; dose-dependent response
Breast Cancer In Vivo Efficacy Xenograft

Covalent Binding Affinity

H3B-5942 exhibits high binding affinity for ERα, with Ki values of 1 nM for wild-type and 0.41 nM for the Y537S mutant [1]. This compares favorably to the non-covalent antagonist fulvestrant (IC50 = 0.94 nM in cell-free assay ) and the SERM 4-hydroxytamoxifen (IC50 = 3.3 nM ), underscoring H3B-5942's potent and mutation-agnostic target engagement.

Covalent binding affinity
Reported
Ki 1 nM (WT), 0.41 nM (Y537S)
Supports covalent target engagement assay context
Cell-free assay; compare with non-covalent IC50 with caution
Breast Cancer Binding Affinity Covalent Inhibitor

Transcriptional Target Suppression

H3B-5942 uniquely triggers a repressive ERα conformation that evicts coactivators, resulting in distinct transcriptional reprogramming compared to SERMs and SERDs [1]. In MCF-7 cells overexpressing ERαWT, H3B-5942 inhibited the expression of direct ERα target genes GREB1 and TFF1 with IC50 values of 2.74 nM and 1.3 nM, respectively . Comparative gene expression profiling in Ishikawa cells revealed that H3B-5942's transcriptional signature differs from that of tamoxifen, fulvestrant, and the saturated analog GDC-0810 [2].

Transcriptional suppression
Head-to-head
GREB1 IC50 2.74 nM, TFF1 IC50 1.3 nM
Distinct signature vs. tamoxifen, fulvestrant, GDC-0810
Supports ERα-driven transcriptional reprogramming assay context
MCF-7 ERαWT; Ishikawa profiling
Breast Cancer Transcriptional Profiling Gene Expression

H3B-5942: Key Applications


Endocrine Resistance Mechanism Studies

H3B-5942 is uniquely suited for dissecting endocrine resistance pathways due to its covalent, irreversible binding to ERα Cys530, which is retained in clinically relevant mutants (e.g., Y537S, D538G) [1]. Its distinct transcriptional reprogramming compared to SERMs and SERDs makes it the compound of choice for ChIP-seq and RNA-seq studies aimed at understanding mutant ERα-driven transcriptomes [2].

In Vivo Antitumor Efficacy Studies

H3B-5942 demonstrates oral bioavailability and superior single-agent antitumor activity compared to fulvestrant in xenograft models of both wild-type and mutant ERα breast cancer [1]. With dose-dependent tumor growth inhibition of up to 83% at 30 mg/kg in MCF-7 xenografts [2], H3B-5942 is the preferred tool for preclinical studies aiming for robust tumor regression.

Combination Therapy with CDK4/6 or mTOR Inhibitors

H3B-5942's efficacy can be significantly enhanced when combined with CDK4/6 or mTOR inhibitors in both ERαWT and ERαMUT cell lines and tumor models [1]. This makes it an essential reference compound for testing novel combination strategies to overcome or prevent endocrine therapy resistance.

Covalent Antagonism and Drug Design

As the first-in-class SERCA, H3B-5942 serves as the foundational tool for studying covalent ERα antagonism. Its co-crystal structure with ERαY537S (PDB: 6CHW) [2] provides a molecular blueprint for structure-based drug design of next-generation covalent antagonists and for understanding the structural basis of mutant selectivity.

Application
Selection Property
Validation Focus
Mutant ERα pathway studies
Covalent Cys530 engagement (irreversible)
Transcriptional reprogramming by ChIP-seq/RNA-seq
In vivo tumor model studies
Oral bioavailability, dose-dependent tumor growth inhibition
Tumor growth inhibition endpoint in xenograft models
Combination strategy studies (CDK4/6, mTOR)
ERα-mutant synergy potential
Pathway inhibition readouts and combination index
Covalent antagonist design
Co-crystal structure (PDB: 6CHW) with ERαY537S
Covalent binding mode and mutant selectivity analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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